molecular formula C13H11N3O2S B2729140 4-methoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one CAS No. 704873-83-6

4-methoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one

Cat. No.: B2729140
CAS No.: 704873-83-6
M. Wt: 273.31
InChI Key: TZLZHSRKZOLBGF-UHFFFAOYSA-N
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Properties

IUPAC Name

4-methoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-18-7-2-3-9-8(6-7)10-11(14-9)12(17)16-4-5-19-13(16)15-10/h2-3,6,14H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLZHSRKZOLBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2N=C4N(C3=O)CCS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-methoxy-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

9-methoxy-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the thiazole ring, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of dihydro derivatives .

Scientific Research Applications

9-methoxy-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-methoxy-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 9-methoxy-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one include other thiazole derivatives such as:

The uniqueness of 9-methoxy-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one lies in its complex structure, which allows for diverse chemical modifications and a broad spectrum of biological activities .

Biological Activity

The compound 4-methoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one is a complex polycyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique tricyclic framework characterized by the presence of nitrogen and sulfur atoms within its structure. Its molecular formula is C15H15N3O2SC_{15}H_{15}N_3O_2S, and it possesses several functional groups that contribute to its biological activity.

Key Structural Features

  • Polycyclic Framework : The tetracyclic nature allows for diverse interactions with biological targets.
  • Functional Groups : The methoxy group and thia (sulfur) moiety are significant for its activity.

Antiviral Properties

Research indicates that derivatives of this compound exhibit anti-HIV activity , particularly through the inhibition of HIV integrase, an essential enzyme for viral replication. The structure-activity relationship (SAR) studies suggest that modifications in the molecular structure can enhance antiviral efficacy.

Anticancer Activity

The compound has shown promise in anticancer research:

  • In Vitro Studies : Various derivatives have been tested against cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). Notably, certain derivatives demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (μmol/mL)Comparison
4-Methoxy DerivativeA-5490.04Similar to Doxorubicin
4-Methoxy DerivativeHCT-1160.06Similar to Doxorubicin

The mechanisms through which this compound exerts its biological effects include:

  • Radical Scavenging : The compound has shown moderate DPPH radical-scavenging activity, indicating potential antioxidant properties .
  • Cell Cycle Arrest : Some studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Enzymatic Activity : The structural components allow for binding to specific enzymes involved in cancer progression.

Study 1: Antiviral Activity

A study published in PubMed highlighted the antiviral properties of a related compound, demonstrating significant inhibition of HIV integrase activity. This suggests that the core structure may be effective against viral targets beyond HIV .

Study 2: Anticancer Efficacy

In a comparative study involving various derivatives of the compound against multiple cancer cell lines, researchers found that certain modifications enhanced cytotoxicity significantly. The results indicated that the introduction of specific substituents could lead to improved therapeutic profiles .

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